Product Selectivity in CO2 Coupling: A Clear Distinction from 1,2-Epoxide Analogs
In (salen)Cr(III)Cl-catalyzed coupling with carbon dioxide, 2,3-epoxy-1,2,3,4-tetrahydronaphthalene demonstrates a markedly different product selectivity profile compared to the 1,2-epoxide isomer. The 2,3-epoxide yields primarily the cyclic carbonate, with only trace quantities of polycarbonate copolymer detected [1]. This contrasts with the established behavior of the 1,2-epoxide, which is a standard monomer for producing high-molecular-weight polycarbonates [2].
| Evidence Dimension | Product selectivity in (salen)Cr(III)Cl-catalyzed CO2 coupling |
|---|---|
| Target Compound Data | Primarily cyclic carbonate with trace copolymer |
| Comparator Or Baseline | 1,2-epoxy-1,2,3,4-tetrahydronaphthalene (1,2-isomer) yields primarily polycarbonate |
| Quantified Difference | Major product is cyclic carbonate vs. polycarbonate |
| Conditions | Catalyzed by (salen)CrIIICl (H2salen = N,N‘-bis(3,5-tert-butylsalicylidene)-1,2-ethylenediimine) |
Why This Matters
This difference is decisive for procurement; labs seeking cyclic carbonate synthesis must use the 2,3-isomer, while those pursuing polymer chemistry should not substitute it for the 1,2-isomer.
- [1] Darensbourg, D. J., Fang, C. C., & Rodgers, J. L. (2004). Catalytic Coupling of Carbon Dioxide and 2,3-Epoxy-1,2,3,4-tetrahydronaphthalene in the Presence of a (Salen)CrIIICl Derivative. Organometallics, 23(4), 924-927. View Source
- [2] Darensbourg, D. J., & Holtcamp, M. W. (1996). Catalysts for the reactions of epoxides and carbon dioxide. Coordination Chemistry Reviews, 153, 155-174. View Source
